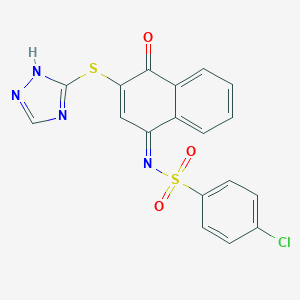![molecular formula C20H19N3O4S B280866 N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide, commonly known as MCAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCAQ belongs to the class of sulfonamide compounds and is known to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways.
作用機序
The mechanism of action of MCAQ involves its ability to inhibit the activity of enzymes and proteins involved in biological pathways. MCAQ has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis.
Biochemical and Physiological Effects:
MCAQ has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of carbonic anhydrase, metalloproteinases, and tyrosine kinases. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
MCAQ has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins involved in biological pathways, making it a valuable tool for studying these pathways. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. However, MCAQ has some limitations for lab experiments. It is a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity. It is also a potent inhibitor of various enzymes and proteins, which can lead to off-target effects and toxicity.
将来の方向性
There are several future directions for the study of MCAQ. One potential direction is the development of more efficient synthesis methods to obtain high yields and purity. Another direction is the study of the structure-activity relationship of MCAQ to identify more potent and selective inhibitors of specific enzymes and proteins. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis, and future studies may focus on its clinical efficacy in these diseases. Additionally, the potential use of MCAQ as a therapeutic agent for other diseases such as cancer and neurodegenerative diseases may also be explored.
合成法
The synthesis of MCAQ involves the reaction of 8-hydroxyquinoline with 2-(4-morpholinyl) ethyl isocyanate followed by the reaction with sulfuryl chloride. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain MCAQ. The synthesis of MCAQ is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
MCAQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways such as carbonic anhydrase, metalloproteinases, and tyrosine kinases. MCAQ has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
分子式 |
C20H19N3O4S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
N-[2-(morpholine-4-carbonyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c24-20(23-11-13-27-14-12-23)16-7-1-2-8-17(16)22-28(25,26)18-9-3-5-15-6-4-10-21-19(15)18/h1-10,22H,11-14H2 |
InChIキー |
YDYOSXWFRYFOAO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)


